molecular formula C18H18N2O3S B2917582 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide CAS No. 2034414-09-8

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2917582
CAS No.: 2034414-09-8
M. Wt: 342.41
InChI Key: ANZBHNFTAJEABV-UHFFFAOYSA-N
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Description

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound belonging to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps, including the formation of the furo[2,3-c]pyridine core and subsequent functionalization. A common synthetic route starts with the cyclization of a suitable pyridine derivative with a furan ring precursor under acidic or basic conditions.

Example Reaction:

  • Cyclization of 2-(aminomethyl)pyridine with furoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

  • Formation of the oxo group by oxidation using agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

  • Introduction of the phenylthio group via nucleophilic substitution using phenylthiol in the presence of a suitable base.

Industrial Production Methods

The industrial production of this compound may involve optimization of the synthetic route for scalability, yield, and purity. Techniques such as continuous flow synthesis and advanced purification methods like crystallization or chromatography are employed to enhance efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furo[2,3-c]pyridine core, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions, especially at the oxo group, can convert it into alcohol or alkane derivatives.

  • Substitution: : Nucleophilic and electrophilic substitution reactions at the phenylthio group or the amide moiety can lead to various functionalized products.

Common Reagents and Conditions

  • Oxidation: : Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)

  • Reduction: : Lithium aluminium hydride (LiAlH₄), catalytic hydrogenation

  • Substitution: : Phenylthiol, various alkylating agents in the presence of bases like sodium hydride (NaH)

Major Products Formed

  • Oxidation Products: : Carboxylic acids, quinones

  • Reduction Products: : Alcohols, alkanes

  • Substitution Products: : Various functionalized amides and thioethers

Scientific Research Applications

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide has a broad range of applications in scientific research:

Chemistry

  • Catalysts: : The compound's unique structure makes it a potential candidate for catalytic applications in organic synthesis.

  • Synthetic Intermediates: : It serves as an intermediate in the synthesis of complex molecules and heterocycles.

Biology

  • Biological Assays: : Used in biochemical assays to study enzyme inhibition and receptor binding.

  • Drug Design: : Potential lead compound in the design of new pharmaceuticals due to its interaction with biological targets.

Medicine

  • Antimicrobial Agents: : Exhibits potential antimicrobial properties against various bacterial and fungal strains.

  • Anti-inflammatory Agents: : Potential use in the development of anti-inflammatory drugs.

Industry

  • Materials Science: : Used in the development of advanced materials with specific electronic or optical properties.

  • Agrochemicals: : Potential use as an active ingredient in agrochemicals for crop protection.

Mechanism of Action

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide can be compared to other compounds with similar structures, such as:

  • Furo[2,3-c]pyridine Derivatives: : These compounds share the furo[2,3-c]pyridine core and may exhibit similar chemical reactions and biological activities.

  • Thioether-containing Amides:

Comparison with Similar Compounds

  • Furo[2,3-c]pyridine

  • N-phenylthioacetamide

  • 3-(phenylthio)propanamide derivatives

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-16(8-13-24-15-4-2-1-3-5-15)19-9-11-20-10-6-14-7-12-23-17(14)18(20)22/h1-7,10,12H,8-9,11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZBHNFTAJEABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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